

Assessing the Genotoxicity and Safety Profile of (-)-Dihydrocarveol: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity and safety profile of **(-)-Dihydrocarveol**, a naturally occurring monoterpenoid. Due to the limited publicly available experimental data for **(-)-Dihydrocarveol**, this guide leverages safety assessments from regulatory bodies and compares its profile with structurally related and well-studied monoterpenes: carvone and limonene. This approach offers a comprehensive overview for researchers and professionals in drug development and chemical safety evaluation.

Executive Summary

(-)-Dihydrocarveol is a monoterpene alcohol found in various essential oils. While its toxicological properties have not been exhaustively investigated in publicly accessible studies, evaluations by prominent safety and regulatory bodies provide valuable insights. The Research Institute for Fragrance Materials (RIFM) has assessed dihydrocarveol (isomer unspecified) and concluded that, based on available data, it does not pose a genotoxicity concern. Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that dihydrocarveol presents "no safety concern at current levels of intake when used as a flavouring agent"[1]. The European Food Safety Authority (EFSA) also included dihydrocarveol within a group of flavouring substances that are not considered to have genotoxic potential[2][3].

In contrast, extensive experimental data are available for the structurally similar monoterpenes, carvone and limonene. Both are generally considered non-genotoxic. This guide presents a

detailed comparison to provide a broader context for evaluating the safety of **(-)-Dihydrocarveol**.

Comparative Genotoxicity and Safety Data

The following tables summarize the available safety and genotoxicity information for **(-)-Dihydrocarveol** and its comparators, carvone and limonene.

Table 1: Genotoxicity Profile

Compound	Ames Test	Micronucleus Assay	Comet Assay	Other Genotoxicity Data	Overall Genotoxicity Conclusion
(-)-Dihydrocarveol	No data available	No data available	No data available	RIFM assessment of dihydrocarveol (isomer unspecified) indicates no concern for genotoxicity[4].	Not considered genotoxic by regulatory and safety bodies based on available information.
Carvone (d- and l- isomers)	Negative in Salmonella typhimurium strains TA98, TA100, TA1535, or TA1537 with or without S9 activation[2][5].	No data available	No data available	Induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells in vitro[5].	Not considered genotoxic or carcinogenic in chronic toxicity studies[6][7].
Limonene (d- isomer)	Negative in various short-term in vitro tests[8].	No data available	Did not cause genotoxic damage in lymphocytes and fibroblasts[9].	Not considered genotoxic[1][9][10].	Not genotoxic.

Table 2: General Safety Profile

Compound	Acute Toxicity (Oral LD50, rat)	Carcinogenicity	Dermal Sensitization	Regulatory Status
(-)- Dihydrocarveol	> 5000 mg/kg[10][11]	No data available. Not classified as a carcinogen by IARC[5].	4% solution showed no irritation or sensitization in humans[10].	FEMA GRAS; JECFA: No safety concern at current intake levels as a flavouring agent[1][12].
Carvone (d- and l-isomers)	1640 mg/kg (d- carvone)	No evidence of carcinogenic activity in a 2- year NTP study in mice (d- carvone)[6].	Mild skin sensitizer[6].	EFSA established an ADI of 0.6 mg/kg bw/day for d- carvone[7].
Limonene (d- isomer)	> 5000 mg/kg	Kidney tumors in male rats (species-specific, not relevant to humans)[1][8]. Not classified as a human carcinogen.	Skin irritant and sensitizer, particularly its oxidation products[11].	Generally Recognized as Safe (GRAS) for food use.

Experimental Protocols for Key Genotoxicity Assays

Detailed methodologies for standard genotoxicity assays are provided below to aid researchers in designing and interpreting studies.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and/or tryptophan-dependent strains of *Escherichia coli*.

Principle: The bacterial strains used have mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*). When these bacteria are exposed to a mutagen, some may undergo a reverse mutation, regaining the ability to synthesize the amino acid and thus grow on a medium lacking it.

General Protocol:

- **Strain Selection:** A panel of bacterial strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA) is selected to detect different types of mutations (frameshift vs. base-pair substitution).
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
- **Exposure:** The test substance, at various concentrations, is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar medium.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: The formation of micronuclei is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

General Protocol:

- **Cell Culture:** Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.

- **Exposure:** The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9).
- **Cytokinesis Block (Optional but Recommended):** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.
- **Harvesting and Staining:** After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).
- **Scoring:** The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

General Protocol:

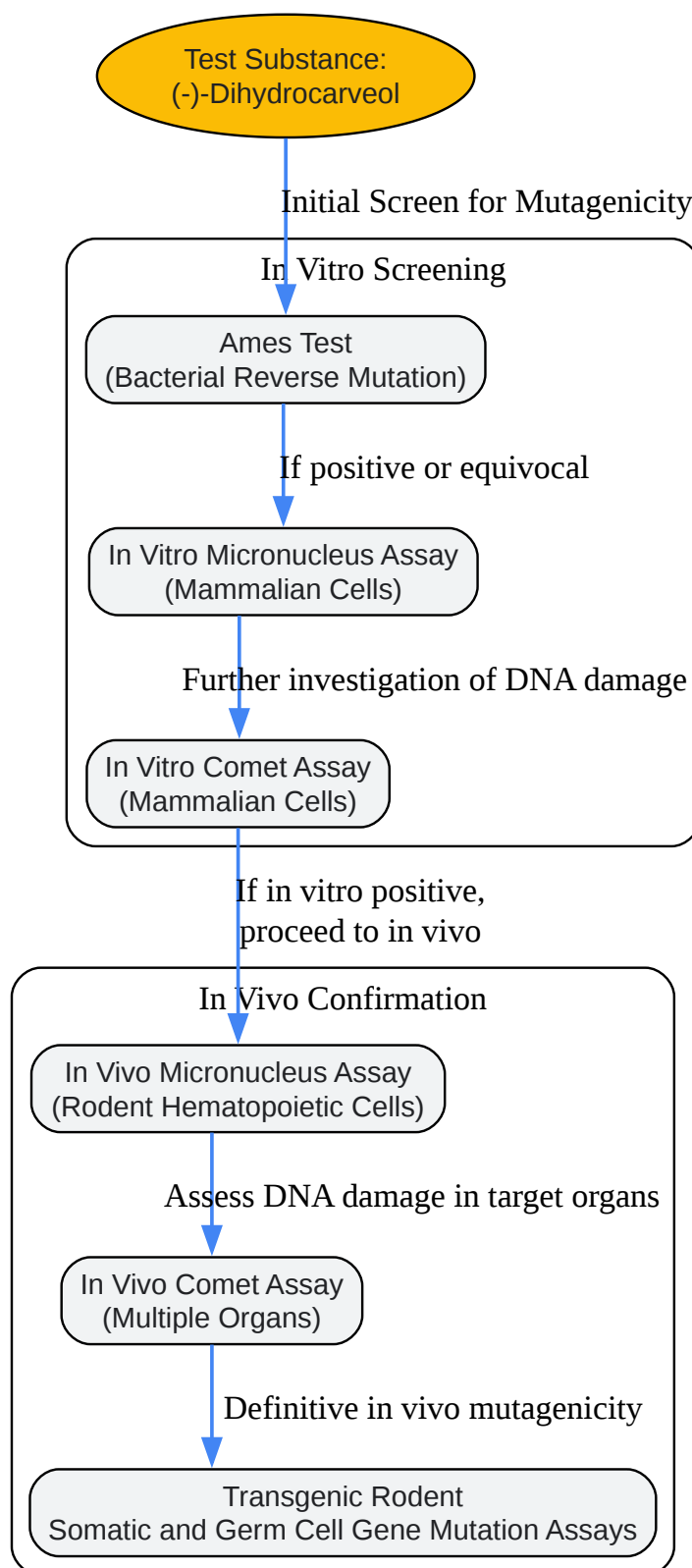
- **Cell Preparation:** A single-cell suspension is prepared from the tissue or cell culture of interest.
- **Embedding:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites as strand breaks. Electrophoresis is

then performed.

- **Staining and Visualization:** The slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide), and examined using a fluorescence microscope.
- **Scoring:** Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

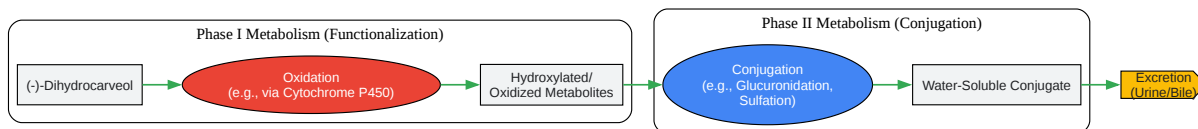
Visualizations

The following diagrams illustrate a typical workflow for genotoxicity testing and a hypothetical metabolic pathway for monoterpenoids.



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Caption: A typical tiered approach for assessing the genotoxicity of a substance.



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Caption: A simplified, hypothetical metabolic pathway for monoterpenoids like **(-)-Dihydrocarveol**.

Conclusion

Based on the available information from reputable safety assessment bodies, **(-)-Dihydrocarveol** is not considered to pose a genotoxic risk at current exposure levels from its use as a flavouring agent. While direct experimental data from standardized genotoxicity assays are not readily available in the public domain, the safety profiles of structurally related compounds like carvone and limonene, which are also considered non-genotoxic, provide supporting evidence for this conclusion.

For drug development and other applications where exposure levels may differ significantly from those in food, further specific genotoxicity testing of **(-)-Dihydrocarveol**, following the tiered approach outlined in this guide, would be necessary to complete a comprehensive safety assessment. Researchers are encouraged to consult the original reports from RIFM, JECFA, and EFSA for more detailed information.

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